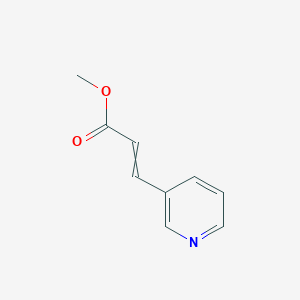
Methyl 3-(pyridin-3-yl)acrylate
Vue d'ensemble
Description
Methyl 3-(pyridin-3-yl)acrylate: is an organic compound that features a pyridine ring attached to a propenoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(pyridin-3-yl)acrylate typically involves the reaction of 3-pyridinecarboxaldehyde with methyl acrylate in the presence of a base. The reaction proceeds via a Knoevenagel condensation, which is a common method for forming carbon-carbon double bonds. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like piperidine or pyridine. The reaction mixture is usually heated to reflux to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(pyridin-3-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include pyridine N-oxides, saturated derivatives, and various substituted pyridine compounds.
Applications De Recherche Scientifique
Methyl 3-(pyridin-3-yl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and fine chemicals.
Mécanisme D'action
The mechanism of action of Methyl 3-(pyridin-3-yl)acrylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(2-pyridyl)-2-propenoate
- Methyl 3-(4-pyridyl)-2-propenoate
- Ethyl 3-(3-pyridyl)-2-propenoate
Uniqueness
Methyl 3-(pyridin-3-yl)acrylate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H9NO2 |
|---|---|
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
methyl 3-pyridin-3-ylprop-2-enoate |
InChI |
InChI=1S/C9H9NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h2-7H,1H3 |
Clé InChI |
APCQGKVIYRVRKN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=CC1=CN=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dichloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B8761494.png)


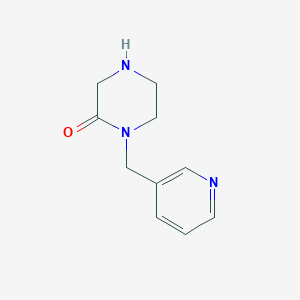

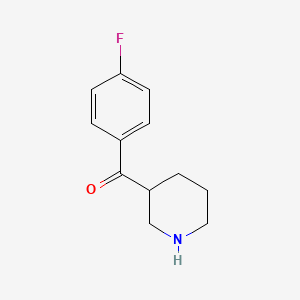

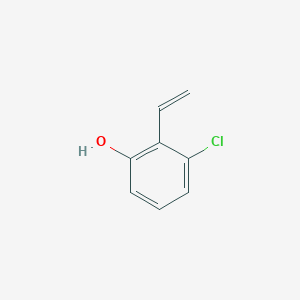
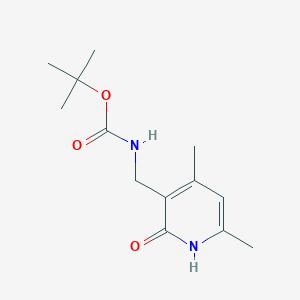
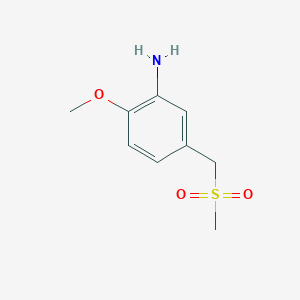
![7-Bromo-2-(2-fluoropyridin-4-YL)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B8761572.png)
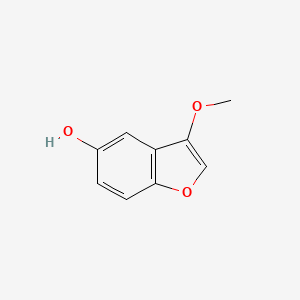
![4-Chloro-1-(3-chloropyridin-2-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B8761582.png)
